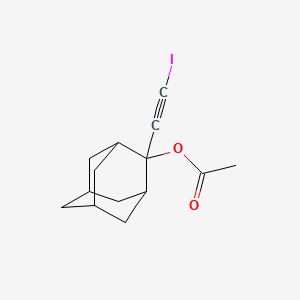
N-(2-chloro-6-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-6-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as CFTR inhibitor as it has shown promising results in inhibiting the cystic fibrosis transmembrane conductance regulator (CFTR) protein.
作用机制
The mechanism of action of N-(2-chloro-6-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine involves the inhibition of N-(2-chloro-6-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine protein. The compound binds to the N-(2-chloro-6-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine protein and prevents its activation, thereby reducing the transport of salt and water across cell membranes. This leads to the restoration of normal ion transport and fluid secretion in the affected tissues.
Biochemical and Physiological Effects:
Studies have shown that N-(2-chloro-6-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine has significant biochemical and physiological effects. It has been shown to increase the airway surface liquid volume and improve mucociliary clearance in patients with cystic fibrosis. It has also been shown to reduce inflammation and improve lung function in animal models of cystic fibrosis.
实验室实验的优点和局限性
One of the major advantages of using N-(2-chloro-6-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine in lab experiments is its specificity towards N-(2-chloro-6-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine protein. It has minimal off-target effects and can be used to study the role of N-(2-chloro-6-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine protein in various physiological processes. However, the compound has limited solubility in water and requires the use of organic solvents for preparation and administration.
未来方向
There are several future directions for the research on N-(2-chloro-6-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine. One of the major areas of interest is the development of more potent and selective N-(2-chloro-6-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine inhibitors. Another area of research is the identification of new therapeutic targets for the treatment of cystic fibrosis. Additionally, the compound can be used to study the role of N-(2-chloro-6-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine protein in other diseases such as chronic obstructive pulmonary disease (COPD) and asthma.
合成方法
The synthesis method for N-(2-chloro-6-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine involves the reaction of 2-chloro-6-fluorobenzaldehyde with 3,5-dimethyl-4-amino-1,2,4-triazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions and the resulting product is purified by recrystallization or column chromatography.
科学研究应用
N-(2-chloro-6-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine has been extensively studied for its potential therapeutic applications. It has shown promising results in inhibiting the N-(2-chloro-6-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine protein, which is responsible for regulating salt and water transport across cell membranes. N-(2-chloro-6-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine dysfunction leads to the development of cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs.
属性
IUPAC Name |
(Z)-1-(2-chloro-6-fluorophenyl)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN4/c1-7-15-16-8(2)17(7)14-6-9-10(12)4-3-5-11(9)13/h3-6H,1-2H3/b14-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARYRSKAWNNVML-NSIKDUERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N=CC2=C(C=CC=C2Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1/N=C\C2=C(C=CC=C2Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-(2-Chloro-6-fluorophenyl)-N-(3,5-dimethyl-4H-1,2,4-triazol-4-YL)methanimine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(acetylamino)phenyl]-5-nitro-2-furamide](/img/structure/B5911069.png)
![N'-(2-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911078.png)
![N-[3-(acetylamino)phenyl]-2,4-dichlorobenzamide](/img/structure/B5911082.png)

![N'-[(5-bromo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911099.png)
![N'-(4-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911102.png)
![N'-(3-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911109.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911117.png)




![4-(4-chlorophenyl)-N-[4-(dimethylamino)benzylidene]-1-piperazinamine](/img/structure/B5911167.png)
